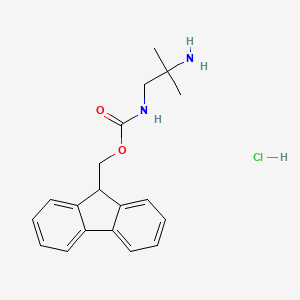

1-N-Fmoc-2-methylpropane-1,2-diamine HCl

Description

BenchChem offers high-quality 1-N-Fmoc-2-methylpropane-1,2-diamine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-Fmoc-2-methylpropane-1,2-diamine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2.ClH/c1-19(2,20)12-21-18(22)23-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,11-12,20H2,1-2H3,(H,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNYUELXDCWLAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Profiling of Fmoc-Protected Diamines: A Technical Guide for Synthetic Applications

Topic: Physicochemical Properties of Fmoc-Protected Diamines Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

Fmoc-protected diamines (N-Fmoc-alkyldiamines) are critical bifunctional linkers in the synthesis of peptide nucleic acids (PNAs), peptidomimetics, and antibody-drug conjugates (ADCs). Their utility lies in their orthogonality : the Fmoc group provides base-labile protection for one amine, while the distal primary amine remains free (or salt-stabilized) for immediate coupling.

This guide analyzes the physicochemical constraints of these building blocks—specifically their solubility windows, aggregation tendencies, and thermal stability—to optimize their use in Solid-Phase Peptide Synthesis (SPPS) and solution-phase conjugation.

Physicochemical Core Attributes

Amphiphilic Nature & Solubility

Fmoc-diamines possess a distinct "Janus" character:

-

Lipophilic Domain: The fluorenylmethyloxycarbonyl (Fmoc) moiety is highly aromatic and hydrophobic, driving solubility in organic solvents like DMF and DCM.

-

Hydrophilic/Ionic Domain: The free amine (often supplied as an HCl or HBr salt) introduces polarity and hydrogen-bonding potential.

Solvent Compatibility Matrix:

| Solvent | Solubility (Free Base) | Solubility (HCl/HBr Salt) | Application Note |

|---|---|---|---|

| DMF / NMP | High | High | Preferred for SPPS coupling reactions. |

| DCM | Moderate | Low | Avoid for salt forms; useful for free base workup. |

| Water | Insoluble | Moderate to High | Useful for aqueous workup of salts. |

| Diethyl Ether | Low | Insoluble | Ideal antisolvent for precipitation/purification. |

Thermal Stability & Melting Behavior

Unlike standard Fmoc-amino acids, Fmoc-diamines often exhibit decomposition upon melting . The presence of a free amine (or ammonium salt) in close proximity to the carbamate linkage can catalyze thermal degradation at high temperatures.

-

Protocol Implication: Avoid heating above 60°C during drying or dissolution. Vacuum drying at ambient temperature is mandatory to prevent carbamate cleavage or polymerization.

Aggregation & Self-Assembly

Similar to Fmoc-dipeptides (e.g., Fmoc-FF), Fmoc-diamines can undergo self-assembly via

-

Impact: In concentrated DMF solutions (>0.5 M), this can lead to gelation or high viscosity, impeding flow in automated synthesizers.

-

Mitigation: Use chaotic salts (e.g., LiCl) or maintain concentrations

M for automated fluidics.

Synthesis & Regioselectivity Challenges

The primary challenge in manufacturing Fmoc-diamines is regioselectivity : preventing the formation of the symmetric di-Fmoc byproduct.

Synthesis Workflow (Diagram)

The following diagram illustrates the kinetic competition between mono- and di-protection and the purification logic.

Caption: Regioselective synthesis workflow favoring mono-protection via statistical excess and solubility-based purification.

Experimental Protocol: Synthesis of N-Fmoc-1,4-Butanediamine HCl

This protocol prioritizes purity over yield by using diamine excess.

-

Reagent Setup: Dissolve 1,4-diaminobutane (10 equiv.) in dioxane/water (1:1). High equivalents are crucial to statistically minimize di-Fmoc formation.

-

Addition: Add Fmoc-OSu (1 equiv.) dissolved in dioxane dropwise over 2 hours at 0°C. Slow addition prevents local high concentrations of reagent.

-

Reaction: Stir for 12 hours at ambient temperature.

-

Workup (The "Self-Validating" Step):

-

Concentrate to remove dioxane.

-

Extract aqueous residue with DCM (removes di-Fmoc byproduct; mono-amine stays in water).

-

Adjust aqueous phase to pH ~2 with HCl.[1]

-

Evaporate water or lyophilize to obtain the crude hydrochloride salt.

-

-

Purification: Recrystallize from MeOH/Ether. The di-Fmoc impurity is ether-soluble, while the mono-Fmoc salt precipitates.

Stability Profile & Handling

Base Sensitivity (Fmoc Lability)

The Fmoc group is cleaved by secondary amines (piperidine) via an E1cB elimination mechanism.

-

Critical Warning: The free amine of a mono-Fmoc diamine is itself a base. If stored as a free base in solution, it can undergo intermolecular self-cleavage , slowly degrading the sample.

-

Solution: Always store Fmoc-diamines as HCl or HBr salts . The protonated amine (

) is non-nucleophilic and cannot cleave the Fmoc group.

Degradation Pathway Diagram

Caption: Stability logic demonstrating why salt forms prevent autocatalytic degradation.

Comparative Physicochemical Data

The following table consolidates experimental data for common Fmoc-diamines used in linker chemistry.

| Compound Name | Chain Length | Salt Form | MW ( g/mol ) | Melting Point (°C) | pKa (Free Amine)* |

| N-Fmoc-ethylenediamine | C2 | HBr | 363.25 | ~165 (dec) | 10.7 |

| N-Fmoc-1,3-propanediamine | C3 | HBr | 377.30 | ~121 (dec) | 10.6 |

| N-Fmoc-1,4-butanediamine | C4 | HCl | 346.85 | ~133 (dec) | 10.6 |

| N-Fmoc-1,6-hexanediamine | C6 | HBr | 419.36 | ~153 (dec) | 10.8 |

*pKa values refer to the distal primary amine in the free base form, estimated based on parent diamine data.

References

-

Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. PubMed / NIH. Available at: [Link]

-

pKa calculations of aliphatic amines and diamines. Journal of Physical Chemistry A. Available at: [Link]

Sources

1-N-Fmoc-2-methylpropane-1,2-diamine HCl spectral data

An In-Depth Technical Guide to the Spectral Characterization of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl

Authored by a Senior Application Scientist

Preamble: The Structural Elucidation of a Versatile Building Block

In the landscape of modern drug discovery and peptide chemistry, the precise structural verification of synthetic intermediates is not merely a procedural formality; it is the bedrock of reproducible science. 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride is a bifunctional building block with significant potential, featuring a primary amine for further derivatization and a secondary amine protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. Its utility in constructing complex peptoids, peptidomimetics, and other constrained molecular architectures hinges on its unambiguous characterization.

Molecular Architecture and Spectroscopic Overview

The first step in any spectral analysis is a thorough understanding of the molecule's structure. The hydrochloride salt of 1-N-Fmoc-2-methylpropane-1,2-diamine possesses several key features that will give rise to characteristic spectroscopic signals.

-

Fmoc Group: A large, aromatic system that will dominate the aromatic region of the NMR spectra and produce characteristic ions in mass spectrometry.

-

Carbamate Linkage: The -NH-C(=O)-O- group provides a distinct carbonyl signal in ¹³C NMR and IR spectroscopy.

-

Aliphatic Backbone: A short, substituted propane chain containing a methylene group (-CH₂-) adjacent to the Fmoc-protected nitrogen, and a quaternary carbon bearing two methyl groups and a primary amine.

-

Amine Functionalities: A secondary amine (as part of the carbamate) and a primary amine salt (-NH₃⁺Cl⁻). The protons on these nitrogens are exchangeable and their observability in NMR is solvent-dependent.

The following workflow outlines the logical process for a comprehensive structural validation.

Caption: A logical workflow for the structural validation of a synthetic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For 1-N-Fmoc-2-methylpropane-1,2-diamine HCl, we predict the following spectral features.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. The use of a solvent like DMSO-d₆ is highly recommended as it allows for the observation of exchangeable N-H protons from the carbamate and the ammonium salt.

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |

| Fmoc-H (Aromatic) | 7.90 - 7.30 | Multiplet (m) | 8H | The eight protons of the fluorenyl ring system typically appear as a series of complex multiplets in this downfield region due to their aromatic character.[1] |

| -NH₃⁺ (Ammonium) | ~8.2 (broad) | Singlet (br s) | 3H | The protons of the primary amine hydrochloride are expected to be significantly deshielded and will likely appear as a broad singlet. Its chemical shift can be highly dependent on concentration and residual water. |

| -NH-COO- (Carbamate) | ~7.8 (broad) | Triplet (br t) | 1H | This proton is coupled to the adjacent -CH₂- group and is expected to be a broad triplet. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential conformational exchange. |

| Fmoc-CH | 4.35 - 4.20 | Triplet (t) | 1H | This methine proton is coupled to the adjacent -CH₂- group of the Fmoc moiety, resulting in a triplet. |

| Fmoc-CH₂-O | 4.35 - 4.20 | Doublet (d) | 2H | These two methylene protons are coupled to the Fmoc-CH, appearing as a doublet that often overlaps with the Fmoc-CH triplet. |

| -NH-CH₂- | ~3.20 | Doublet of doublets (dd) or Quartet (q) | 2H | This methylene group is coupled to the carbamate N-H proton and is diastereotopic. The signal may appear complex, but should integrate to 2H. |

| -C(CH₃)₂- | ~1.20 | Singlet (s) | 6H | The two methyl groups are chemically equivalent as they are attached to the same quaternary carbon. They are not coupled to any protons, hence they appear as a sharp singlet. This is a key signature for the gem-dimethyl moiety.[2][3] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

| Assignment | Predicted δ (ppm) | Rationale & Key Insights |

| -NH-C=O-O- (Carbamate Carbonyl) | ~156.5 | The carbonyl carbon of the carbamate is highly deshielded and serves as a definitive marker for the Fmoc protecting group.[1] |

| Fmoc Aromatic Quaternary C | ~144.0, ~141.3 | These are the quaternary carbons at the fusion points of the fluorenyl rings. |

| Fmoc Aromatic CH | 128.0 - 120.0 | The eight CH carbons of the fluorenyl rings will appear in this characteristic aromatic region. |

| Fmoc-CH₂-O | ~66.5 | The methylene carbon attached to the carbamate oxygen. |

| -C(CH₃)₂-NH₃⁺ (Quaternary C) | ~55.0 | The quaternary carbon atom of the propane backbone, shifted downfield by the adjacent ammonium group. |

| Fmoc-CH | ~47.3 | The methine carbon of the fluorenyl group. |

| -NH-CH₂- | ~45.0 | The methylene carbon adjacent to the carbamate nitrogen. |

| -C(CH₃)₂- | ~25.0 | The two equivalent methyl carbons will give rise to a single signal in the aliphatic region.[2] |

Experimental Protocol for NMR

-

Sample Preparation: Accurately weigh 5-10 mg of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the N-H protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire at least 16 scans.

-

Set a spectral width of -2 to 12 ppm.

-

Use a relaxation delay (d1) of at least 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire several hundred to a few thousand scans, depending on the sample concentration.

-

Use standard proton broadband decoupling.

-

Set a spectral width of 0 to 200 ppm.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening (e.g., 0.3 Hz for ¹H) and perform phase and baseline corrections. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

Caption: Predicted ¹H and ¹³C NMR assignments for the target molecule.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is the method of choice for confirming the molecular weight of polar, non-volatile compounds like this one.

Predicted Mass Spectrum

The analysis will be performed in positive ion mode. The HCl salt will dissociate in solution, and the free amine will be protonated.

| m/z (Predicted) | Ion Identity | Rationale & Key Insights |

| 311.18 | [M+H]⁺ | This represents the protonated molecular ion of the free base (C₁₈H₂₂N₂O₂). Its accurate mass confirmation is the primary goal of the analysis. |

| 179.08 | [M+H - C₈H₈O₂]⁺ | This ion corresponds to the fluorenyl-methylene cation, a highly characteristic fragment of Fmoc-protected compounds formed via a McLafferty-type rearrangement.[4] Its presence is a strong indicator of the Fmoc group. |

| 89.09 | [M+H - Fmoc-OH]⁺ | The protonated diamine fragment remaining after cleavage of the carbamate. |

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Acquisition Parameters:

-

Set the ion source to positive electrospray mode (+ESI).

-

Infuse the sample directly or via an LC system.

-

Acquire data over a mass range of m/z 50-500.

-

Perform MS/MS (or MS²) on the parent ion (m/z 311.18) to observe the characteristic fragments.

-

Caption: Predicted ESI-MS fragmentation pathway for [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Key Insights |

| 3350 - 3300 | N-H Stretch | Secondary Amine (Carbamate) | A sharp to moderately broad peak indicating the N-H bond of the Fmoc-NH group.[1] |

| 3100 - 2800 (broad) | N-H Stretch | Primary Ammonium (-NH₃⁺) | A very broad and strong absorption band, characteristic of an amine salt, often with multiple sub-peaks (overtones). |

| 1720 - 1690 | C=O Stretch | Carbamate | A strong, sharp absorption is expected for the carbonyl of the carbamate. This is a crucial peak confirming the presence of the protecting group.[1] |

| 1540 - 1510 | N-H Bend | Secondary Amine (Carbamate) | The "Amide II" band, which is a combination of N-H bending and C-N stretching. |

| 1450, 760, 740 | C=C Bending | Aromatic (Fmoc) | Characteristic absorptions for the aromatic rings of the fluorenyl system. |

Experimental Protocol for IR

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory if available.

-

Background Collection: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Sample Measurement: Place the sample in the IR beam path and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion: A Unified Structural Dossier

The structural confirmation of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl is achieved not by a single technique, but by the congruent and self-validating data from a suite of spectroscopic methods. Mass spectrometry provides the definitive molecular weight. Infrared spectroscopy offers rapid confirmation of the essential carbamate and ammonium functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the molecule's C-H framework, confirming the precise connectivity and isomeric purity. By following the protocols and interpretive logic outlined in this guide, a researcher can confidently verify the identity and quality of this valuable synthetic building block, ensuring the integrity of their subsequent scientific endeavors.

References

-

Al-Warhi, T., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]

-

Guella, G., & D'Ambrosio, M. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Journal of Mass Spectrometry. [Link]

- Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Suresh Babu, V.V., & Ananda, K. (2004).

-

Ullah, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank. [Link]

- Slaninova, J., et al. (2008). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Journal of Peptide Science.

-

Vasanthakumar, G.R., et al. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)). Journal of Mass Spectrometry. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1,2-DIAMINO-2-METHYLPROPANE(811-93-8) 13C NMR [m.chemicalbook.com]

- 3. 1,2-DIAMINO-2-METHYLPROPANE(811-93-8) 1H NMR spectrum [chemicalbook.com]

- 4. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis: NMR and Mass Spectrometry of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl

Executive Summary

1-N-Fmoc-2-methylpropane-1,2-diamine HCl is a specialized diamine linker used extensively in peptidomimetics and solid-phase synthesis. Its structural core—a gem-dimethyl substituted ethylene diamine—introduces the Thorpe-Ingold effect , restricting conformational flexibility and promoting specific secondary structures like helices or turns in peptide backbones.

This guide provides a rigorous analytical framework for researchers characterizing this compound. It details the specific Nuclear Magnetic Resonance (NMR) signatures arising from the fluorenylmethoxycarbonyl (Fmoc) protection and the gem-dimethyl moiety, alongside the fragmentation patterns observed in Electrospray Ionization (ESI) Mass Spectrometry.

Structural Logic & Chemical Identity[1][2][3]

The molecule consists of a 1,2-diamine backbone where the primary amine at position 1 is protected by Fmoc, and the amine at position 2 (attached to a tertiary carbon) is free but protonated as a hydrochloride salt.

Structural Visualization

The following diagram illustrates the connectivity and functional regions critical for spectral assignment.

Figure 1: Structural connectivity of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl highlighting distinct NMR environments.

NMR Spectroscopy Analysis

Solvent Selection Strategy

For the HCl salt form, DMSO-d6 is the mandatory solvent.

-

Solubility: The ionic ammonium species (

) is insoluble in non-polar solvents like -

Exchangeable Protons: DMSO-d6 allows for the observation of the carbamate

and the ammonium

^1H NMR Assignment (400 MHz, DMSO-d6)

The spectrum is defined by three distinct zones: the aromatic Fmoc region, the mid-field methylene/methine protons, and the high-field gem-dimethyl signal.

| Proton Group | Chemical Shift ( | Multiplicity | Integration | Mechanistic Insight |

| Ammonium ( | 8.0 – 8.3 | Broad Singlet | 3H | Deshielded by positive charge; indicates salt formation. |

| Fmoc Aromatics | 7.3 – 7.9 | Multiplet | 8H | Characteristic fluorenyl pattern (pseudo-doublets/triplets). |

| Carbamate | 7.5 – 7.6 | Triplet (br) | 1H | Couples to the adjacent C1 methylene protons. |

| Fmoc | 4.3 – 4.4 | Doublet | 2H | Diastereotopic nature is usually averaged; couples to Fmoc CH. |

| Fmoc | 4.2 – 4.3 | Triplet | 1H | Bridgehead proton of the fluorenyl system. |

| C1 Methylene ( | 3.1 – 3.3 | Doublet | 2H | Split by the carbamate NH. Shifted downfield by N-protection. |

| Gem-Dimethyl ( | 1.2 – 1.3 | Singlet | 6H | Diagnostic Peak. The intense singlet confirms the gem-dimethyl backbone. |

^13C NMR Signatures

-

Carbonyl (

): ~156 ppm. -

Fmoc Aromatics: Six peaks in the 120–145 ppm range.

-

Fmoc Methine/Methylene: ~47 ppm (CH) and ~66 ppm (CH2).

-

Quaternary C2: ~55 ppm (Shifted by amine and methyls).

-

Gem-Dimethyls: ~23–25 ppm.

Mass Spectrometry (ESI-MS)[4][5]

Ionization Characteristics

In Electrospray Ionization (positive mode), the compound behaves as a typical amine salt.

-

Molecular Formula (Free Base):

-

Molecular Weight: 310.40 g/mol

-

Observed Species:

- : m/z 311.2 (Base peak in soft ionization).

- : m/z 333.2 (Common adduct).

- : m/z 621.4 (Dimer formation at high concentrations).

Fragmentation Pathway (MS/MS)

Fragmentation is dominated by the stability of the dibenzofulvene cation derived from the Fmoc group.

Figure 2: Primary fragmentation pathway in ESI-MS/MS. The m/z 179 peak is the standard confirmation of Fmoc protection.

Experimental Protocols

Sample Preparation for NMR

Objective: Prevent aggregation and ensure sharp peaks for the exchangeable protons.

-

Weighing: Weigh 5–10 mg of the HCl salt into a clean vial.

-

Solvation: Add 600 µL of DMSO-d6 (99.9% D).

-

Note: Do not use

or Acetone-d6; the salt will not dissolve, or the spectrum will show broad, uninterpretable humps.

-

-

Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be perfectly clear.

-

Acquisition: Run a standard proton sequence (16–32 scans). Set the relaxation delay (d1) to

second to allow full relaxation of the quaternary methyl protons.

Quality Control: Impurity Profiling

When analyzing the spectra, look for these common synthesis byproducts:

-

Dibenzofulvene: Olefinic protons at 6.0–6.2 ppm. Indicates Fmoc degradation (storage instability).

-

Piperidine adducts: Multiplets at 1.5 ppm and 2.7 ppm. Residue from deprotection steps if the sample was recovered from a resin cleavage test.[1]

-

Free Fmoc-Cl: If the synthesis involved Fmoc-Cl, look for shifts in the aromatic region differing from the carbamate.

References

-

PubChem. Compound Summary: Fmoc-NH-PEG3-CH2CH2NH2 HCl (Analogous Fmoc-amine salt properties).[2] National Library of Medicine.[2] Available at: [Link][2]

Sources

Technical Guide: Solubility & Handling of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl in DMF

This guide details the physicochemical behavior, solubility profile, and handling protocols for 1-N-Fmoc-2-methylpropane-1,2-diamine hydrochloride in N,N-Dimethylformamide (DMF) .

Executive Summary & Chemical Context

1-N-Fmoc-2-methylpropane-1,2-diamine HCl is a specialized bifunctional building block used primarily in the synthesis of peptidomimetics and PNA (Peptide Nucleic Acid) monomers. Its structural core—a gem-dimethyl substituted ethylenediamine—introduces conformational constraints (the Thorpe-Ingold effect) that stabilize secondary structures like helices or turns.[1]

However, the hydrochloride salt form presents a distinct solubility challenge in organic solvents like DMF.[1] While the Fmoc group is hydrophobic (lipophilic), the protonated amine (

Physicochemical Profile

| Property | Specification |

| Chemical Structure | Fmoc-NH-CH |

| Molecular Weight | ~346.85 g/mol (Free base: ~310.4 g/mol ) |

| Solvent Compatibility | DMF: Moderate (metastable); DMSO: High; Water: Low (due to Fmoc); DCM: Poor (salt form). |

| Critical Risk | Spontaneous precipitation of the HCl salt in pure DMF; Fmoc cleavage in basic DMF over time.[1] |

Solubility Profile in DMF

The solubility of this compound is not a static number; it is dependent on the protonation state and time .[1]

A. The "Salting Out" Phenomenon

In pure, anhydrous DMF, the HCl salt exhibits kinetic solubility . You may dissolve concentrations up to 50–100 mM with sonication, but these solutions are thermodynamically unstable.[1] The ionic interactions between the ammonium cations and chloride anions can overcome the solvation shell of DMF, leading to gradual crystallization or the formation of a gelatinous precipitate.[1]

B. The Effect of Neutralization (In-Situ Free-Basing)

For chemical reactions (e.g., coupling to a carboxylic acid), the amine must be nucleophilic (unprotonated). Adding a tertiary base such as N,N-Diisopropylethylamine (DIPEA) converts the salt to the free amine:

C. Stability Warning

-

Acidic/Neutral DMF: The Fmoc group is stable.[1]

-

Basic DMF (with DIPEA): The solution is stable for immediate use (1–4 hours).[1] Prolonged storage in basic DMF can lead to slow Fmoc removal via the E1cB mechanism, even without piperidine.[1]

Visualizing the Solvation & Handling Workflow

The following diagram illustrates the decision logic for handling this compound to prevent experimental failure (precipitation or degradation).

Figure 1: Decision matrix for dissolving and handling Fmoc-diamine salts in DMF.

Recommended Experimental Protocol

Method A: Standard Dissolution for Coupling (SPPS/Solution Phase)

Use this method if you are reacting the amine with an activated carboxylic acid.

-

Weighing: Weigh the required amount of 1-N-Fmoc-2-methylpropane-1,2-diamine HCl.

-

Solvent Addition: Add DMF to achieve a concentration of 0.1 M .

-

Note: Do not exceed 0.2 M initially, as high concentrations favor salt aggregation.[1]

-

-

Sonication: Sonicate the suspension for 5–10 minutes. The solution may remain slightly turbid.[1]

-

Neutralization (Critical Step): Add 1.0 to 2.0 equivalents of DIPEA (relative to the diamine).[1]

-

Observation: The turbidity should clear almost instantly as the HCl is scavenged and the free amine dissolves.[1]

-

-

Execution: Add the activated carboxylic acid component immediately.

Method B: Dissolution for Analysis (HPLC/LC-MS)

Use this method if you need a stable stock solution without triggering reactions.

-

Co-solvent Strategy: Dissolve the solid in a minimal volume of DMSO (approx. 10% of final volume).[1] The salt is highly soluble in DMSO.[1]

-

Dilution: Dilute to volume with DMF or Acetonitrile.

-

Avoid Base: Do not add DIPEA, as this promotes Fmoc degradation during the analysis run time.[1]

Troubleshooting & FAQ

Q1: The solution turned into a gel. What happened?

Cause: High concentration (>0.3 M) of the HCl salt in pure DMF can form a supramolecular organogel due to hydrogen bonding networks between the Fmoc carbamate and the ammonium chloride lattice.[1] Fix: Add 10–20% DMSO or dilute with more DMF.[1] Heating to 40°C may break the gel, but use caution regarding thermal degradation.[1]

Q2: Can I store the solution overnight?

Recommendation: No.

-

In pure DMF: The salt may slowly precipitate.[1]

-

In DMF + Base: Trace dimethylamine (an impurity in DMF) or the added base can slowly remove the Fmoc group (half-life can be <24 hours in basic solution). Always prepare fresh.

Q3: Why not use NMP (N-Methyl-2-pyrrolidone)?

NMP is a viable alternative and often has slightly better solvating power for ionic salts than DMF.[1][2] However, NMP is more difficult to remove during workup (higher boiling point).[1] If solubility in DMF is problematic even with the protocols above, switching to NMP is the standard escalation step.[1]

References

-

Fmoc Solid-Phase Peptide Synthesis: Best Practices. BenchChem. (General protocols for Fmoc-amine handling).

-

Solubility of Fmoc-protected amino acids and derivatives. ResearchGate Discussions. (Community data on Fmoc-diamine HCl salt precipitation issues).

-

1,2-Diamino-2-methylpropane (Parent Amine) Properties. CAS Common Chemistry. [3]

-

Fmoc Cleavage Mechanisms in DMF. MilliporeSigma Technical Library. (Stability of Fmoc in basic DMF).

Sources

Technical Guide: Characterization and Purity Profiling of CAS 2161565-06-4

The following technical guide details the characterization and purity analysis of CAS 2161565-06-4 , identified as 1-N-Fmoc-propane-1,2-diamine hydrochloride . This compound serves as a critical bifunctional building block in the synthesis of peptidomimetics, chiral ligands, and complex pharmaceutical intermediates.

Compound: 1-N-Fmoc-propane-1,2-diamine hydrochloride

Chemical Formula: C

Executive Summary

CAS 2161565-06-4 is the hydrochloride salt of 1-N-Fmoc-propane-1,2-diamine.[1] Its structural utility lies in the orthogonal protection of the diamine motif: the primary amine at position 1 is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the amine at position 2 remains free (as a salt) for immediate derivatization. This orthogonality is pivotal for sequential synthesis strategies in drug development.

The primary challenges in characterizing this molecule are:

-

Regio-selectivity: Distinguishing the 1-N-Fmoc isomer from the thermodynamically stable 2-N-Fmoc impurity.

-

Fmoc Stability: Preventing premature deprotection during analysis.

-

Enantiomeric Purity: Verifying the stereocenter at C2 if a chiral synthesis is employed.

Chemical Identity & Structural Validation[2]

Structural Attributes

| Attribute | Specification |

| Systematic Name | (9H-fluoren-9-yl)methyl (2-aminopropyl)carbamate hydrochloride |

| SMILES | CC(N)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

| Key Functional Groups | Carbamate (Fmoc), Primary Amine (Salt), Methyl (Chiral Center) |

| Solubility | Soluble in DMSO, Methanol, DMF.[2][3][4][5][6] Sparingly soluble in Water. |

Analytical Strategy Workflow

The following diagram illustrates the logical flow for validating the identity and purity of the compound.

Figure 1: Analytical workflow for CAS 2161565-06-4 characterization.

Detailed Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the regio-chemistry (1-N vs. 2-N protection).

-

Solvent: DMSO-d

(Preferred for HCl salts to prevent exchange broadening). -

Key Diagnostic Signals (

H NMR, 400 MHz):-

Fmoc Group: Multiplets at

7.3 – 7.9 ppm (8H, aromatic) and -

Amine Protons: Broad singlet at

8.0 – 8.5 ppm (3H, -NH -

Regio-Assignment:

-

1-N-Fmoc (Target): The methylene protons (-CH

-NH-Fmoc) will appear as a multiplet coupled to the NH carbamate. The methine proton (-CH-NH -

2-N-Fmoc (Impurity): The methine proton would be attached to the Fmoc group, shifting its chemical shift significantly.

-

-

Methyl Group: Doublet at

1.1 – 1.3 ppm.

-

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify chemical purity and identify Fmoc-cleavage byproducts (e.g., dibenzofulvene).

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Maintains acidic pH to stabilize Fmoc).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 265 nm (Fmoc absorption maximum) and 210 nm.

-

Flow Rate: 1.0 mL/min.

Impurity Markers:

-

Dibenzofulvene: A highly lipophilic degradation product resulting from Fmoc cleavage. Elutes late in the gradient.

-

Free Diamine: Elutes in the void volume (highly polar).

Chiral Purity Analysis (If Stereochemistry is Critical)

Since the CAS refers to "propane-1,2-diamine" which contains a chiral center, the material may be racemic or enantiomerically enriched.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1).

-

Note: Use minimal base to prevent Fmoc cleavage; standard analytical runs are usually fast enough to avoid degradation, but checking stability is required. Alternatively, use immobilized chiral phases compatible with acidic modifiers.

-

Impurity Profiling & Causality

Understanding the origin of impurities is essential for process control.

| Impurity Type | Origin / Cause | Detection Strategy |

| Regioisomer (2-N-Fmoc) | Non-selective acylation during synthesis. Thermodynamic control favors the less sterically hindered amine, but kinetic control targets the primary 1-NH | |

| Di-Fmoc Impurity | Over-acylation (reaction with 2 equivalents of Fmoc-Cl). | HPLC (Late eluting, very hydrophobic). |

| Dibenzofulvene | Base-catalyzed degradation of the Fmoc group (e.g., exposure to amines or basic workup). | HPLC (Distinct UV spectrum). |

| Free Diamine | Incomplete reaction or acid-catalyzed hydrolysis (rare under mild conditions). | LC-MS (Mass 74.12). |

Regioisomer Formation Pathway

The following diagram details the competitive reaction pathways leading to the desired product versus the regioisomer.

Figure 2: Competitive acylation pathways yielding the target and its regioisomer.

Handling and Stability Guidelines

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; moisture can induce hydrolysis over long periods.

-

Solvent Compatibility:

-

Avoid: Primary/Secondary amines (Piperidine, Diethylamine) in solution, as these will rapidly cleave the Fmoc group via

-elimination. -

Preferred: DMF, DMSO, DCM, Methanol (with caution regarding transesterification if basic).

-

-

Safety: The compound is an amine salt and likely an irritant. Standard PPE (gloves, goggles) is required.

References

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504. Link

-

Carpino, L. A., & Han, G. Y. "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group." The Journal of Organic Chemistry, vol. 37, no. 22, 1972, pp. 3404–3409. Link

-

Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, vol. 35, no. 3, 1990, pp. 161–214. Link

-

PubChem. "Propane-1,2-diamine hydrochloride."[2] National Library of Medicine. Link

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Propane-1,2-diamine--hydrogen chloride (1/1) | C3H11ClN2 | CID 18976113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 1,5-Naphthalenedisulfonic acid, 2-[2-[8-[[4-chloro-6-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:5) | C31H19ClN7Na5O19S6 | CID 156891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | C24H13Cl2N6Na3O10S3 | CID 93407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

Thermal Stability of Fmoc-Diaminopropane Derivatives: Mechanisms, Analysis, and Control

Topic: Thermal Stability of Fmoc-Diaminopropane Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fmoc-diaminopropane (Fmoc-DAP) derivatives—specifically N-Fmoc-1,3-diaminopropane and its salts—serve as critical spacers, linkers, and scaffolds in Peptide Nucleic Acid (PNA) synthesis and medicinal chemistry. While generally robust under standard storage conditions (2–8°C), these derivatives exhibit distinct thermal instability profiles that differ from standard Fmoc-amino acids due to the lack of an α-carbon substituent and the high conformational flexibility of the propyl backbone.

Key Stability Insights:

-

Solid-State: Fmoc-1,3-diaminopropane hydrochloride is stable up to 100°C , after which it undergoes decomposition (melting/decarboxylation).

-

Solution-State: In polar aprotic solvents (DMSO, DMF), "base-free" thermal cleavage of the Fmoc group occurs significantly at temperatures >100°C , driven by an E1cB mechanism.

-

Aggregation: The hydrophobic fluorenyl ring combined with the flexible diamine linker promotes supramolecular aggregation (gelation) in organic solvents, often mistaken for chemical degradation.

Chemical Basis of Thermal Instability

To control stability, one must understand the molecular drivers of degradation. The thermal sensitivity of Fmoc-DAP derivatives is governed by two competing pathways: Thermal Elimination and Nucleophilic Cyclization .

Mechanism A: Thermal E1cB Elimination (Base-Free)

Classically, Fmoc removal requires a base (piperidine). However, at elevated temperatures (>100°C), particularly in dipolar aprotic solvents like DMSO, the Fmoc group undergoes spontaneous thermal elimination.

-

The Driver: Thermal energy overcomes the activation barrier for the abstraction of the acidic proton at the fluorenyl 9-position, even without a strong base.

-

The Outcome: Release of dibenzofulvene (DBF) , CO₂, and the free amine.[1]

-

Critical Risk: In closed vessels (e.g., microwave synthesis), the release of CO₂ generates pressure, and the liberated amine can act as a base to autocatalyze further deprotection.

Mechanism B: Aggregation and Gelation

Unlike rigid amino acids, the 1,3-diaminopropane backbone is highly flexible.

-

π-π Stacking: The planar Fmoc groups stack efficiently.

-

H-Bonding: The carbamate NH and the distal amine (or ammonium) form intermolecular hydrogen bond networks.

-

Result: Formation of thermally reversible gels. Researchers often misinterpret this cloudiness as precipitation or decomposition.

Visualization of Degradation Pathways

The following diagram illustrates the bifurcation between stable aggregation and irreversible chemical degradation.

Caption: Figure 1.[2] Thermal degradation pathways of Fmoc-diaminopropane. Note the autocatalytic loop where liberated amine accelerates further deprotection.

Experimental Analysis & Data Interpretation

Thermal Gravimetric Analysis (TGA) & DSC

When characterizing a new batch of Fmoc-DAP derivative, TGA and DSC are the gold standards for defining the "Safe Operating Window."

| Parameter | Expected Value (HCl Salt) | Interpretation |

| Melting Point (DSC) | ~180–220°C (Sharp endotherm) | Pure crystalline salt. Broadening indicates impurities or free amine presence. |

| Decomposition Onset (TGA) | > 100°C | Critical Limit. Mass loss below 100°C usually indicates solvent/moisture. Mass loss >100°C indicates decarboxylation (Fmoc loss). |

| Volatiles | < 0.5% at 60°C | Hygroscopicity check. 1,3-diaminopropane salts are hygroscopic; moisture catalyzes hydrolysis.[3] |

HPLC Stability Indicating Method

To quantify degradation products (Dibenzofulvene and Free Amine), use the following Reverse-Phase HPLC method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 265 nm (Fmoc characteristic) and 301 nm (Dibenzofulvene specific).

-

Key Markers:

-

Fmoc-DAP: RT ~12-14 min.

-

Dibenzofulvene (DBF):[1] RT ~16-18 min (Highly hydrophobic).

-

DBF-Amine Adduct: If no scavenger is present, DBF reacts with the free amine to form an adduct, eluting slightly earlier than DBF.

-

Protocol: Accelerated Stability Testing

This protocol is designed to validate the shelf-life and handling limits of Fmoc-DAP derivatives.[3]

Phase 1: Stress Conditions

-

Preparation: Dissolve Fmoc-DAP (10 mM) in three solvents: DMSO (high risk), DMF (medium risk), and MeOH (low risk, but potential solvolysis).

-

Incubation: Aliquot into sealed HPLC vials. Incubate at 40°C , 60°C , and 80°C using a heating block.

-

Timepoints: T=0, 1h, 4h, 24h.

Phase 2: Analysis Workflow

Caption: Figure 2. Decision tree for assessing thermal stability prior to synthesis.

Storage and Handling Recommendations

To maintain the integrity of Fmoc-diaminopropane derivatives, adhere to these strict guidelines:

-

Temperature: Store at +2°C to +8°C . For long-term storage (>6 months), -20°C is preferred to halt slow elimination kinetics.

-

Moisture Control: These derivatives are often supplied as hydrochloride salts, which are hygroscopic . Store under argon or nitrogen in a desiccator. Moisture acts as a nucleophile and lowers the energy barrier for elimination.

-

Solvent Choice for Synthesis:

-

Avoid dissolving in DMSO/DMF until immediately before use.

-

If heating is required (e.g., microwave coupling), limit temperature to max 75°C and reaction time to <5 minutes .

-

Use NMP (N-methylpyrrolidone) as a safer alternative to DMSO for high-temperature applications, as it is less prone to promoting thermal E1cB elimination.

-

Disambiguation Note

Critical Distinction: Do not confuse Fmoc-1,3-diaminopropane (the linker/spacer discussed here) with Fmoc-Dap(Boc)-OH (Fmoc-L-2,3-diaminopropionic acid). While both share the "Dap" abbreviation in some contexts, the latter is an amino acid with a carboxylic acid moiety, making it susceptible to racemization (at the alpha-carbon) which is not possible in the achiral diaminopropane linker.

References

-

H. Hiemstra et al. Thermal Cleavage of the Fmoc Protection Group. Chimia, 2011. Available at: [Link]

-

Peptide Chemistry. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Available at: [Link]

Sources

structural analysis of 2-methylpropane-1,2-diamine linkers

An In-Depth Technical Guide to the Structural Analysis of 2-Methylpropane-1,2-diamine Linkers

Foreword

As a Senior Application Scientist, I've observed the pivotal role that molecular architecture plays in the fields of materials science and pharmacology. The organic linker, a fundamental building block, dictates the ultimate properties and function of larger assemblies, from metal-organic frameworks (MOFs) to pharmaceutical agents. This guide focuses on a seemingly simple yet structurally significant linker: 2-methylpropane-1,2-diamine. Its unique steric and electronic profile, conferred by the gem-dimethyl group adjacent to a primary amine, presents both challenges and opportunities in structural design. This document moves beyond a mere recitation of facts to provide a causal, experience-driven framework for its synthesis, characterization, and structural interpretation, empowering researchers to harness its full potential.

The Unique Structural Identity of 2-Methylpropane-1,2-diamine

2-Methylpropane-1,2-diamine, also known as 1,2-diamino-2-methylpropane, is a vicinal diamine with the chemical formula C₄H₁₂N₂.[1][2] Unlike its linear analogue, propane-1,2-diamine, the presence of two methyl groups on the carbon atom bonded to the secondary amine (C2) introduces significant steric hindrance. This feature is not a flaw; it is its defining characteristic. This steric bulk influences its coordination behavior, limiting the accessible coordination geometries and creating well-defined pockets and channels when incorporated into larger frameworks.[3] Its two primary amine groups, separated by a single carbon-carbon bond, make it an excellent chelating agent, capable of forming stable five-membered rings with metal ions.[3]

This combination of chelation and steric hindrance makes it a valuable intermediate in the synthesis of pharmaceuticals and a versatile linker for creating bespoke coordination polymers and MOFs with tailored porosity and functionality.[3][4][5]

Physicochemical Properties Summary

A foundational understanding begins with the linker's basic properties, which are critical for experimental design, including solvent selection and safety considerations.

| Property | Value | Source |

| IUPAC Name | 2-methylpropane-1,2-diamine | PubChem[1] |

| CAS Number | 811-93-8 | PubChem[1] |

| Molecular Formula | C₄H₁₂N₂ | PubChem[1][2][6] |

| Molecular Weight | 88.15 g/mol | PubChem[1][7] |

| Appearance | Colorless to pale yellow liquid | Guidechem[3] |

| Boiling Point | Data available from SpringerMaterials | PubChem[1] |

| SMILES | CC(C)(CN)N | PubChem[1] |

| InChIKey | OPCJOXGBLDJWRM-UHFFFAOYSA-N | PubChem[1][8] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of high-purity linkers is the bedrock of any subsequent structural analysis or material synthesis. Several routes exist, but a common and scalable method involves the catalytic amination of an amino alcohol precursor.[4][9]

Experimental Protocol: Catalytic Amination

This protocol is based on established industrial methods for the synthesis of 2-methylpropane-1,2-diamine.[9]

Objective: To synthesize 2-methylpropane-1,2-diamine from 2-amino-2-methyl-1-propanol.

Materials:

-

2-amino-2-methyl-1-propanol

-

Raney Nickel or other suitable hydrogenation catalyst

-

Liquid Ammonia (NH₃)

-

Hydrogen (H₂) gas

-

High-pressure autoclave reactor

Procedure:

-

Reactor Loading: Add 2-amino-2-methyl-1-propanol and the catalyst into the high-pressure autoclave. The catalyst loading is typically a small percentage of the substrate weight.

-

Inerting: Seal the autoclave. Purge the vessel by pressurizing with hydrogen gas and then venting to remove air. Repeat this process 3-5 times.

-

Reactant Charging: Introduce liquid ammonia into the sealed autoclave, followed by pressurizing with hydrogen gas to the target reaction pressure.

-

Reaction: Heat the autoclave to the reaction temperature (typically 160-220 °C) while stirring.[9] Maintain the temperature and pressure for the duration of the reaction (6-15 hours), monitoring for hydrogen uptake.

-

Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.

-

Purification: Filter the reaction mixture to remove the catalyst. The resulting solution is then purified by fractional distillation under reduced pressure to obtain pure 2-methylpropane-1,2-diamine.[9]

Trustworthiness Check: The purity of the final product should be confirmed by ¹H NMR and Gas Chromatography-Mass Spectrometry (GC-MS) before use. A purity of >97% is desirable for coordination chemistry applications.

Core Methodologies for Structural Analysis

A multi-faceted approach is essential for a complete structural understanding of the linker, both in its free state and when coordinated within a larger structure. The following diagram illustrates a logical workflow for this comprehensive analysis.

Sources

- 1. 2-Methylpropylenediamine | C4H12N2 | CID 13128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1,2-propanediamine [webbook.nist.gov]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. CN106478425A - A kind of 2 methyl 1,2 propane diamine and its preparation method of salt - Google Patents [patents.google.com]

- 5. Metal-organic Frameworks (MOFs) Linkers - CD Bioparticles [cd-bioparticles.net]

- 6. 2-methylpropane-1,2-diamine - Wikidata [wikidata.org]

- 7. 2-Methylpropane-1,2-diamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 1,2-DIAMINO-2-METHYLPROPANE(811-93-8) 1H NMR spectrum [chemicalbook.com]

- 9. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]

Technical Guide: Fmoc-gem-Diaminoalkanes in Peptidomimetic Design

This guide serves as a comprehensive technical resource on Fmoc-gem-diaminoalkanes , a specialized class of building blocks used to construct retro-inverso peptides and metabolically stable peptidomimetics.

Executive Summary

Fmoc-gem-diaminoalkanes (Fmoc-protected geminal diamines) are critical synthetic intermediates used to engineer retro-inverso (RI) peptides . Unlike standard amino acids, which possess an amine and a carboxylic acid flanking the

When incorporated into a peptide backbone, these units facilitate the reversal of the amide bond direction (

Part 1: Structural Chemistry & Stability

The Geminal Instability Challenge

The fundamental challenge in working with gem-diaminoalkanes is the inherent instability of the free aminal structure. A primary gem-diamine (

To render these structures stable for synthetic utility, at least one (and preferably both) nitrogen atoms must be acylated.

-

Free Gem-Diamine: Unstable (

seconds/minutes in water). -

Mono-Acyl Gem-Diamine: Moderately stable (can be isolated as salts).

-

Di-Acyl Gem-Diamine: Highly stable (behaving like standard peptides).

The Retro-Inverso Concept

Fmoc-gem-diaminoalkanes are the "N-terminal" anchors of a retro-inverso unit. To mimic a parent peptide sequence, the backbone direction is reversed, and the chirality of the amino acids is inverted (L

-

Parent:

-

Retro-Inverso:

This reversal requires two unique building blocks:

-

Gem-diaminoalkane: Replaces the C-terminal amino acid.

-

C2-substituted Malonyl residue: Replaces the N-terminal amino acid to complete the bond reversal.

Figure 1: Structural logic of Retro-Inverso modifications. The gem-diaminoalkane preserves the side chain (R1) but reverses the linkage direction.

Part 2: Synthesis Architectures

Researchers typically employ two primary routes to synthesize Fmoc-gem-diaminoalkanes. The choice depends on whether the synthesis is performed in solution or on a solid support.

Route A: Hofmann Rearrangement (The PIFA Method)

This is the modern standard for converting amino acid amides into gem-diamines with high retention of configuration.

-

Reagent: [Bis(trifluoroacetoxy)iodo]benzene (PIFA or TIB).[1]

-

Mechanism: Converts the primary amide (

) into an amine ( -

Stereochemistry: Retention of configuration (

).

Route B: Curtius Rearrangement

A classical route often used for large-scale solution synthesis.

-

Precursor:

-protected amino acid hydrazide. -

Mechanism: Hydrazide

Azide

Figure 2: Synthetic pathways for generating Fmoc-gem-diaminoalkanes. Route A (Hofmann) is preferred for direct conversion of amides.

Part 3: Physicochemical Properties

The properties below refer to the Mono-Fmoc-gem-diaminoalkyl hydrochloride (or trifluoroacetate) salt, which is the typical stable storage form.

| Property | Description | Relevance to Protocol |

| Solubility | Soluble in DMF, DMSO, MeOH. Sparingly soluble in water. | Use DMF for coupling reactions; MeOH for purification. |

| Stability (Solid) | Stable at -20°C under argon. Hygroscopic. | Store in desiccator. Moisture leads to hydrolysis of the aminal. |

| Stability (Solution) | Unstable in acidic aqueous solution (pH < 4) over time. | Avoid prolonged exposure to aqueous acids during workup. |

| Basicity | The free amine is less basic than a standard amine due to the geminal effect. | Coupling may require stronger activation or longer reaction times. |

| Racemization | Low risk during synthesis if PIFA is used; moderate risk during coupling. | Use non-racemizing bases (e.g., Collidine) during coupling. |

Part 4: Experimental Protocols

Synthesis of Fmoc-gem-Diaminoalkane (Hofmann/PIFA Method)

Objective: Convert Fmoc-AminoAcid-Amide (

Reagents:

-

Fmoc-Amino Acid Amide (1.0 eq)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 eq)

-

Solvent: Acetonitrile / Water (3:1 v/v)

-

Pyridine (1.0 eq - optional, to buffer)

Procedure:

-

Dissolution: Dissolve the Fmoc-amino acid amide in the Acetonitrile/Water mixture. Ensure complete dissolution (sonicate if necessary).

-

Addition: Add PIFA in one portion. The reaction is slightly exothermic.

-

Reaction: Stir at room temperature for 3–4 hours. Monitor by HPLC or TLC (disappearance of amide).

-

Note: The intermediate isocyanate is formed first, which is then hydrolyzed by water to the amine.

-

-

Workup: Concentrate the solution under reduced pressure to remove acetonitrile.

-

Precipitation: The product often precipitates as the TFA salt. If not, add cold diethyl ether to induce precipitation.

-

Purification: Filter the solid and wash with diethyl ether. Recrystallize from MeOH/Ether if necessary.

Coupling in Solid Phase Peptide Synthesis (SPPS)

Objective: Couple a Malonyl derivative to the resin-bound Gem-Diamine.

-

Resin Preparation: The Fmoc-gem-diamine is usually attached to an acid-labile linker (e.g., Rink Amide) or formed directly on-resin.

-

Coupling:

-

Activator: HATU or PyBOP (1.0 eq relative to Malonyl unit).

-

Base: DIEA (2.0 eq) or Collidine.

-

Time: 2–4 hours (double coupling recommended).

-

Critical: Avoid strong bases that might eliminate the Fmoc group prematurely or cause aminal hydrolysis.

-

Part 5: References

-

Loudon, G. M., et al. (1984). "Conversion of aliphatic amides into amines with [I,I-bis(trifluoroacetoxy)iodo]benzene." Journal of Organic Chemistry, 49(22), 4272–4276.

-

Pallai, P. V., & Goodman, M. (1982). "Synthesis of retro-inverso peptide analogues." Journal of the Chemical Society, Chemical Communications, (5), 280-281.

-

Chorev, M., & Goodman, M. (1993). "A dozen years of retro-inverso peptidomimetics." Accounts of Chemical Research, 26(5), 266–273.

-

Fletcher, M. D., & Campbell, M. M. (1998). "Partially modified retro-inverso peptides: approaches to the synthesis of gem-diaminoalkyl and 2-substituted malonyl residues." Chemical Reviews, 98(2), 763-796.

-

BenchChem. (2025).[2][3] "Fmoc-Protected Amino Groups - Technical Guide." BenchChem Technical Library.

Sources

understanding the reactivity of mono-Fmoc protected diamines

Executive Summary

Mono-Fmoc protected diamines are critical bifunctional linkers in the synthesis of Antibody-Drug Conjugates (ADCs), PROTACs, and peptide therapeutics. They serve as the essential bridge, allowing for the desymmetrization of diamines to link two distinct chemical entities. However, these molecules present a fundamental chemical paradox: they contain a base-labile protecting group (Fmoc) and a basic functional group (primary amine) within the same molecule.

This guide addresses the "Autolytic Hazard"—the tendency of these molecules to self-destruct via internal acid-base chemistry—and provides field-proven protocols for their synthesis, stabilization, and application.

Part 1: The Fundamental Paradox (Mechanistic Insight)

The core challenge in working with mono-Fmoc diamines is autolysis . The Fmoc group is removed via an E1cB (Elimination Unimolecular conjugate Base) mechanism, typically triggered by a secondary amine like piperidine.[1][2] However, the free primary amine on the mono-Fmoc diamine is sufficiently basic (pKa ~10) to abstract the acidic proton from the fluorenyl ring of its own protecting group (or that of a neighbor), triggering premature deprotection.

The Autolytic Cycle

Unlike standard amino acids, where the amine is protected, a free base mono-Fmoc diamine in solution acts as both the substrate and the reagent for deprotection.

-

Proton Abstraction: The free amine removes the acidic proton at the fluorenyl 9-position.

-

Elimination: The resulting carbanion collapses to release dibenzofulvene (DBF), CO₂, and the fully deprotected diamine.

-

Scavenging (The Adduct Trap): The highly reactive DBF electrophile reacts with the free amine to form a stable DBF-amine adduct. This is irreversible and consumes your linker.

Figure 1: The Autolytic Cycle of mono-Fmoc diamines in free base form.

Part 2: Synthesis & Desymmetrization Strategies

Synthesis must overcome statistical probability. Reacting a diamine with Fmoc-Cl indiscriminately results in a mixture of unreacted diamine (50%), mono-Fmoc (25%), and di-Fmoc (25%). To achieve high yields of the mono-species, two primary strategies are employed.

Comparative Strategy Analysis

| Feature | Statistical Strategy | pH-Controlled (Selective) Strategy |

| Mechanism | Mass action (Le Chatelier's principle) | Kinetic control via protonation |

| Reagent Ratio | 5–10 eq. Diamine : 1 eq.[3] Fmoc-Cl | 1 eq. Diamine : 1 eq.[3] HCl : 1 eq. Fmoc-OSu |

| Typical Yield | 45–60% | 75–90% |

| Purification | Aqueous extraction of excess diamine | Selective precipitation / Crystallization |

| Scalability | Low (Large waste volume) | High (Atom efficient) |

| Preferred For | Cheap, simple diamines (e.g., Ethylenediamine) | Expensive or complex diamines |

Protocol 1: pH-Controlled Selective Synthesis (Recommended)

This method utilizes the pKa differential. By adding 1 equivalent of HCl, you statistically protect one amine as the unreactive hydrochloride salt, leaving the other available for reaction.

Reagents:

-

Symmetric Diamine (10 mmol)

-

HCl (1M in Dioxane or aqueous, 10 mmol)

-

Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide) (10 mmol)

-

Solvent: Methanol (MeOH) / Dichloromethane (DCM)

Step-by-Step:

-

Monoprotonation: Dissolve diamine (10 mmol) in MeOH (50 mL). Add HCl (10 mmol) dropwise at 0°C. Stir for 20 minutes. Why: This locks ~50% of amine sites as unreactive NH3+.

-

Acylation: Dissolve Fmoc-OSu (10 mmol) in DCM (20 mL) and add dropwise to the diamine solution over 30 minutes.

-

Critical: Do not add base (TEA/DIPEA). The free amine acts as the nucleophile; the HCl salt remains inert.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.

-

Workup: Evaporate volatiles. Partition residue between Ethyl Acetate and 0.1 M HCl.

-

The Trick: The Mono-Fmoc product (now protonated) and unreacted diamine stay in the aqueous layer; Di-Fmoc (neutral) stays in organics.

-

-

Isolation: Basify the aqueous layer (pH ~9) with NaHCO₃ and rapidly extract with DCM. Dry (Na₂SO₄) and concentrate immediately.

-

Stabilization: Immediately convert to HCl salt (see Part 3).

Part 3: Storage & Stability (The Hydrochloride Anchor)

Never store mono-Fmoc diamines as the free base. In the solid state, the free base can undergo oligomerization. In solution, it autolyzes within hours.

The Solution: Convert immediately to the Hydrochloride (HCl) salt.

-

Mechanism: Protonating the free amine (NH₂ → NH₃⁺) removes its nucleophilicity and basicity. It can no longer attack the Fmoc group.

-

Protocol: Dissolve the fresh free base in minimal DCM. Add 1.1 eq of 4M HCl in Dioxane. Add Diethyl Ether to precipitate the Mono-Fmoc Diamine·HCl salt.[4][5] Filter and dry under vacuum.[6]

-

Shelf Life: The HCl salt is stable for months/years at -20°C.

Part 4: Application Protocols (Coupling)

When using mono-Fmoc diamines in SPPS or solution-phase coupling, the order of addition is lethal to the reaction if ignored.

The Rule of Pre-Activation: Never mix the mono-Fmoc diamine salt with base before the electrophile (carboxylic acid) is activated. If you neutralize the salt without an immediate reaction partner, it will self-destruct.

Workflow: Coupling to a Carboxylic Acid

Figure 2: The "Base-Last" protocol for coupling mono-Fmoc diamine salts.

Detailed Protocol:

-

Activation: In a vial, dissolve the Carboxylic Acid (1.0 eq), HATU (1.0 eq), and DIPEA (2.0 eq) in DMF. Stir for 2 minutes to form the OAt-active ester.

-

Addition: Add the Mono-Fmoc Diamine·HCl salt (1.1 eq) directly to the reaction mixture.

-

Neutralization: Add exactly 1.0–1.1 eq of DIPEA.

-

Why: This neutralizes the HCl attached to the diamine, freeing it to react immediately with the active ester.

-

-

Monitoring: The reaction is usually complete within 15–30 minutes.

Part 5: Troubleshooting & Analytics

Symptom: LCMS shows a peak with Mass = [Target Mass] + 178 Da. Diagnosis: This is the Dibenzofulvene (DBF) adduct.[2][7]

-

Cause: You generated the free base too early or used too much base during coupling. The Fmoc fell off, generating DBF, which then reacted with the free amine of your product.[2]

Symptom: Low yield, formation of insoluble white precipitate. Diagnosis: Oligomerization.

-

Cause: The free base mono-Fmoc diamine polymerized with itself (intermolecular acylation/deprotection).

References

-

Isidro-Llobet, A., et al. (2009).[8] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[3][5][6][9][10][11] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. [Link]

-

Lee, D. W., et al. (2007).[5] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][12] International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

Sources

- 1. peptidechemistry.org [peptidechemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 4. reddit.com [reddit.com]

- 5. bioorg.org [bioorg.org]

- 6. researchgate.net [researchgate.net]

- 7. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Methodological & Application

solid-phase synthesis of PNA with 2-methylpropane-1,2-diamine

Application Note: High-Fidelity Solid-Phase Synthesis of gem-Dimethyl PNA ( -gdm-PNA)

Executive Summary

Peptide Nucleic Acids (PNAs) are DNA mimics with a neutral pseudopeptide backbone that exhibit superior hybridization stability and resistance to enzymatic degradation.[1][2][3][4][5][6] However, unmodified PNAs suffer from poor solubility and conformational ambiguity.[4] The incorporation of 2-methylpropane-1,2-diamine into the PNA backbone introduces a gem-dimethyl (gdm) substituent.

This modification locks the backbone into a preferred conformation (pre-organization), significantly increasing the melting temperature (

Scientific Background: The "Constraint" Theory

The standard PNA backbone consists of

Using 2-methylpropane-1,2-diamine replaces the standard ethylenediamine segment with a 2,2-dimethylethylenediamine unit.

-

Structural Impact: The bulky methyl groups at the

-position (relative to the carbonyl) create steric clashes that restrict rotation around the backbone bonds. -

Thermodynamic Benefit: This "pre-organizes" the PNA into a right-handed helix compatible with Watson-Crick base pairing, reducing the entropic cost of binding and increasing affinity (high affinity binding).

-

Stereochemistry: Unlike chiral modifications (e.g., alanine-based PNA), the gem-dimethyl group is achiral, avoiding the complexity of separating diastereomers while providing similar or superior stabilization.

Chemical Structure Comparison[1][5][7][8][9]

-

Standard PNA:

-

-gdm-PNA:

Materials and Reagents

Core Reagents

| Reagent | Grade/Spec | Purpose |

| Fmoc-gdm-PNA Monomers | >98% HPLC Pure | Pre-synthesized monomers derived from 2-methylpropane-1,2-diamine. |

| Resin | TentaGel S RAM or Rink Amide | Low loading (0.2–0.25 mmol/g) is critical to prevent aggregation. |

| HATU | Peptide Grade | High-efficiency coupling reagent for sterically hindered amines. |

| DIPEA (Dieckmann) | Anhydrous | Base for activation. |

| Piperidine | 20% in DMF | Fmoc deprotection.[7] |

| Acetic Anhydride | Cap mixture | Capping unreacted amines.[8] |

| TFA (Trifluoroacetic acid) | HPLC Grade | Cleavage from resin. |

Critical Pre-requisite: Monomer Availability

Note: This protocol assumes the user has access to Fmoc-protected gdm-PNA monomers. These are synthesized by reacting 2-methylpropane-1,2-diamine with an alkyl haloacetate, followed by coupling to a nucleobase acetic acid.

Protocol: Automated/Manual Solid-Phase Synthesis

Platform: Fmoc-based Solid Phase Peptide Synthesis (SPPS). Scale: 5 µmol (typical for optimization) to 50 µmol.

Step 1: Resin Preparation (Down-Loading)

Rationale: PNA oligomers aggregate more than peptides. High loading (>0.5 mmol/g) leads to sequence deletion. We target ~0.2 mmol/g.

-

Swell: Place 100 mg of Rink Amide resin (typical loading 0.6 mmol/g) in a synthesis column. Swell in DCM for 30 mins.

-

Partial Loading (Optional but Recommended): If using high-loading resin, couple the first monomer using only 0.2 equivalents relative to the resin capacity, then cap the remaining sites permanently with acetic anhydride. Alternatively, purchase low-loading TentaGel resin.

Step 2: The Synthesis Cycle

Repeat this cycle for each nucleotide (A, T, C, G).

A. Deprotection[5][6][7][8]

-

Reagent: 20% Piperidine in DMF.

-

Action: Wash resin 2x (30 seconds). Incubate 2x (5 minutes each).

-

Wash: DMF (5x), DCM (5x), DMF (5x).

-

Check: The resin should test positive for free amines (Kaiser test: Blue).

-

B. Coupling (The Critical Step)

Challenge: The gem-dimethyl group near the amine makes the nucleophile sterically hindered. Standard HBTU coupling may fail.

-

Activation Cocktail:

-

Monomer: 4 equivalents (relative to resin loading).

-

Activator: HATU (3.9 equivalents).

-

Base: DIPEA (8 equivalents) and 2,6-Lutidine (optional, 2 eq) to suppress racemization.

-

Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for PNA solubility.

-

-

Procedure:

-

Dissolve Monomer and HATU in NMP.

-

Add DIPEA immediately before adding to the resin.

-

Incubation: Shake/Vortex for 60–90 minutes at Room Temperature.

-

Note: For gdm-PNA, double coupling (repeating this step) is highly recommended for sequences >10-mer.

-

C. Capping

Rationale: Any unreacted amine must be permanently blocked to prevent "deletion sequences" (n-1 impurities).

-

Reagent: 5% Acetic Anhydride / 6% 2,6-Lutidine in DMF.

-

Action: Incubate for 5 minutes.

-

Wash: DMF (5x).

Step 3: Cleavage and Deprotection

-

Wash: Thoroughly wash resin with DCM (5x) to remove DMF traces. Dry under vacuum.

-

Cocktail: TFA / TIS (Triisopropylsilane) / m-Cresol (95:2.5:2.5).

-

Reaction: Incubate for 90–120 minutes.

-

Precipitation: Filter the TFA solution dropwise into cold Diethyl Ether (-20°C). White precipitate (PNA) will form.

-

Collection: Centrifuge (3000g, 5 min), decant ether, and wash pellet 2x with fresh ether.

Visualization: Synthesis Workflow & Mechanism

Diagram 1: Solid-Phase Cycle for gdm-PNA

This flowchart illustrates the modified cycle emphasizing the extended coupling required for the hindered 2-methylpropane-1,2-diamine backbone.

Caption: Modified SPPS Cycle for gdm-PNA highlighting the critical extended coupling step.

Diagram 2: Steric Impact of 2-methylpropane-1,2-diamine

A conceptual representation of how the gem-dimethyl group enforces the helical structure.

Caption: Comparison of flexible standard PNA vs. pre-organized gdm-PNA backbone.

Analytical Validation (QC)

HPLC Characterization

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).

-

Conditions: Heated column (50°C) is often necessary to break PNA aggregates during analysis.

-

Gradient: 0–50% Acetonitrile in 0.1% TFA over 30 minutes.

-

Expectation: gdm-PNA is generally more hydrophobic than standard PNA due to the methyl groups; expect slightly longer retention times.

Mass Spectrometry[5][6][9][11][12][13]

-

Method: MALDI-TOF (Matrix: Sinapinic acid or DHB).

-

Validation: Calculate expected mass carefully. The incorporation of 2-methylpropane-1,2-diamine adds 28.05 Da (

vs-

Standard unit:

. Mass contribution ~42. -

gdm unit:

. Mass contribution ~70. -

Difference: +28 Da per gdm-monomer used.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance of the gdm-amine. | Switch from HBTU to HATU. Increase coupling time to 2 hours. Use double coupling. |

| Truncated Sequences | Incomplete deprotection or coupling. | Perform Kaiser test after every step. Ensure resin loading is <0.25 mmol/g. |

| Broad HPLC Peaks | PNA aggregation on column. | Run HPLC at 50°C or 60°C. Use PNA-specific columns. |

| Insoluble Product | High hydrophobicity of gdm-backbone. | Dissolve in 50% Acetic Acid or HFIP (Hexafluoroisopropanol) before dilution. |

References

-

Nielsen, P. E., et al. (1991).[2][6][9] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science. Link

-

Pugin, A., et al. (2022). "Gem-dimethyl peptide nucleic acid (α/β/γ-gdm-PNA) monomers: synthesis and the role of gdm-substituents." Organic & Biomolecular Chemistry. Link

-

Biotage. "Optimizing Automated Synthesis of Peptide Nucleic Acids."[5] Application Note. Link

-

Sugiyama, T., & Kittaka, A. (2012). "Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethyl)glycine Backbone." Molecules. Link

-

Corradini, R., et al. (2022). "E/Z-Rotamers Influence the Selectivity in the Formation of Parallel/Antiparallel gdm-PNA:DNA/RNA Duplexes." ACS Omega. Link

Sources

- 1. Modified PNA Monomers: Advancing Molecular Biology, Diagnostics, and Therapeutics - SigutLabs [sigutlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. biotage.com [biotage.com]

- 4. PNA Backbone Modification - Creative Peptides [creative-peptides.com]

- 5. biotage.com [biotage.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of novel α-monomers of peptide nucleic acid [redalyc.org]

protocol for using Fmoc-diaminopropane as a linker in SPPS

Advanced Protocol for the Integration of Fmoc-1,3-Diaminopropane as a Versatile Spacer in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

The introduction of a spatial gap between a peptide sequence and a conjugated payload (e.g., fluorophores, PEG chains, or chelators like DOTA) is critical for preserving the biological activity and binding affinity of the peptide. Mono-Fmoc-1,3-diaminopropane hydrochloride (Fmoc-DAP·HCl) is a highly efficient building block for this purpose, providing a flexible, 3-carbon aliphatic diamine spacer. This application note details the mechanistic causality, self-validating experimental workflow, and quantitative stoichiometry required to successfully couple Fmoc-DAP·HCl to a resin-bound peptide.

Mechanistic Principles and Experimental Causality

To ensure high-fidelity synthesis, the protocol must account for the specific chemical nature of the Fmoc-DAP building block. The following field-proven insights dictate the experimental choices:

1. The Necessity of Base Neutralization Fmoc-1,3-diaminopropane is commercially supplied and stored as a hydrochloride salt to prevent intermolecular degradation and protect the primary amine . If this salt is not neutralized in situ, the amine remains protonated (as an ammonium ion), rendering it non-nucleophilic. Therefore, the addition of a tertiary amine base—specifically N,N-Diisopropylethylamine (DIPEA)—in a slight stoichiometric excess relative to the linker is strictly required to liberate the free amine and drive the coupling reaction forward.

2. Carbodiimide over Uronium Activation When coupling a primary amine to a sterically hindered resin-bound carboxylate (e.g., a Glutamic acid side chain), uronium-based coupling reagents (like HBTU or HATU) pose a severe risk. They can react directly with the primary amine of the linker to form a stable guanidino byproduct, permanently capping the spacer and terminating the synthesis. To prevent this, Diisopropylcarbodiimide (DIC) combined with ethyl cyanohydroxyiminoacetate (Oxyma Pure) is utilized. This combination entirely circumvents guanidinylation while maintaining exceptional coupling efficiency, even at elevated temperatures 1.

3. Self-Validating Reaction Push Steric hindrance on the resin can slow down the amidation process. By executing the primary coupling at 50 °C for 1 hour, followed by a secondary addition of DIC, the system becomes self-validating. The second DIC addition reactivates any hydrolyzed intermediate species, driving the reaction to absolute completion without the need for a full, reagent-heavy double-coupling cycle 1.

Step-by-Step Methodology: Conjugation of Fmoc-DAP to a Peptide Resin

This protocol describes the conjugation of Fmoc-DAP·HCl to a liberated carboxylic acid moiety (e.g., an Alloc-deprotected Glutamic acid side chain) on a 50 µmol scale.

Step 1: Resin Preparation & Carboxyl Liberation

-

Assemble the core peptide sequence on a suitable resin (e.g., Rink Amide).

-

If attaching the spacer to a side-chain (e.g., Glu(OAll)), perform orthogonal Alloc/Allyl deprotection using Pd(PPh3)4 and phenylsilane.

-

Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all palladium traces.

Step 2: Active Ester Formation (Pre-activation)

-